6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

Catalog No.
S823207
CAS No.
100142-46-9
M.F
C12H12N2OS
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

CAS Number

100142-46-9

Product Name

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

IUPAC Name

4-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one

Molecular Formula

C12H12N2OS

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C12H12N2OS/c1-16-12-13-10(8-11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15)

InChI Key

FQRCZXHZAKAIFX-UHFFFAOYSA-N

SMILES

CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2

The exact mass of the compound 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of aryl sulfide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol is a pyrimidine derivative characterized by the presence of a benzyl group and a methylsulfanyl substituent. Its molecular formula is C12H13N3OSC_{12}H_{13}N_3OS, and it features a pyrimidine ring, which is a six-membered heterocyclic compound containing nitrogen atoms. The compound exhibits notable structural features that contribute to its chemical reactivity and biological activity.

The chemical reactivity of 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol has been explored in various studies. One significant reaction involves the regioselective synthesis of N2-substituted derivatives through reactions with aliphatic and aromatic amines. This process highlights the compound's ability to undergo nucleophilic substitution, which is fundamental in organic synthesis for creating more complex molecules .

Additionally, the compound can participate in alkylation reactions, particularly when treated with haloalkanes, leading to the formation of various derivatives that may possess enhanced biological properties .

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol has demonstrated significant biological activity, particularly as an inhibitor of certain enzymes. Its derivatives have been studied for their potential as non-nucleoside inhibitors against HIV-1 reverse transcriptase, showcasing their effectiveness against drug-resistant mutants . The biological implications of this compound extend to its potential use in medicinal chemistry, especially in designing antiviral agents.

Synthesis methods for 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol typically involve several key steps:

  • Formation of the Pyrimidine Ring: The initial step often includes cyclization reactions that form the pyrimidine structure.
  • Introduction of Substituents: The benzyl and methylsulfanyl groups can be introduced via alkylation or substitution reactions.
  • Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate the desired product.

Microwave-assisted synthesis has also been explored, offering advantages in terms of reaction time and yield .

The applications of 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol are diverse:

  • Pharmaceutical Development: Its derivatives are investigated for antiviral properties, particularly against HIV.
  • Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: It is used in studies examining enzyme inhibition and other biological mechanisms.

Interaction studies have focused on how 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol interacts with various biological targets. Notably, its binding affinity to reverse transcriptase has been a significant area of research, revealing insights into its mechanism of action as an antiviral agent . Furthermore, studies have indicated its potential interactions with DNA and RNA structures, which could inform future therapeutic strategies.

Several compounds share structural similarities with 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol. Here are some notable examples:

Compound NameStructureUnique Features
6-Amino-3-benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-oneContains an amino groupPotentially different biological activity due to amino substitution
N4-Benzyl-2-(methylsulfanyl)pyrimidine-4,6-diamineContains two amino groupsEnhanced reactivity due to multiple amines
5-Alkyl-6-benzyl-2-(2-oxo-2-phenylethylsulfanyl)pyrimidin-4(3H)Alkyl substitution at position 5May exhibit different pharmacological properties

These compounds illustrate variations in substitution patterns that can significantly influence their chemical behavior and biological activity. The unique combination of a benzyl group and methylsulfanyl substituent in 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol distinguishes it from its analogs, potentially impacting its efficacy as a therapeutic agent.

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol belongs to the pyrimidine family of heterocyclic compounds, characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. Its IUPAC name, 4-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one, reflects its substitution pattern: a benzyl group at the C6 position, a methylsulfanyl (-SCH₃) substituent at C2, and a hydroxyl (-OH) group at C4. The compound’s molecular formula is C₁₂H₁₂N₂OS, with a molecular weight of 248.30 g/mol.

PropertyValueSource
CAS Number331978-39-3
Molecular FormulaC₁₂H₁₂N₂OS
SMILESCSc1nc(O)c(c(n1)O)Cc1ccccc1
InChIKeyYFSCDOVCYRSTTN-UHFFFAOYSA-N

Historical Context and Development

While 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol is a relatively modern compound, its development is rooted in the broader exploration of pyrimidine derivatives. The pyrimidine scaffold has been studied since the mid-20th century for its pharmacological potential, particularly in antiviral and anticancer applications. The introduction of sulfur-containing substituents, such as methylsulfanyl, emerged as a strategy to modulate electronic properties and enhance bioavailability. Key milestones include:

  • DABO compounds (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines): Pioneered in the 1990s, these pyrimidinones demonstrated antiviral activity, particularly against HIV-1 reverse transcriptase.
  • Sulfur-functionalized pyrimidines: Research in the 2000s highlighted their role in enzyme inhibition, including kinase and reverse transcriptase targets.

Significance in Heterocyclic Chemistry

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol exemplifies the versatility of pyrimidines in medicinal chemistry:

  • Electronic modulation: The methylsulfanyl group enhances π-electron density, influencing reactivity and binding affinity to biological targets.
  • Hydrogen-bonding capacity: The hydroxyl group at C4 enables interactions with polar residues in enzymes, a feature critical for inhibitor design.
  • Scaffold diversity: The pyrimidine core serves as a template for synthesizing derivatives with tailored pharmacokinetic properties.

Research Landscape and Current Academic Interest

Recent studies focus on pyrimidine derivatives as:

  • Anticancer agents: Selective BRAF and CRAF inhibitors, such as (4-aminobenzyl)-1H-imidazol-1-yl pyrimidines, with IC₅₀ values in the nanomolar range.
  • Antiviral candidates: Structural analogs of DABOs, including 6-benzyl-2-thiouracils, retain activity against drug-resistant HIV-1 mutants.
  • Material science intermediates: Sulfur-containing pyrimidines are explored in polymer design and metal-organic frameworks.

Synthesis and Structural Features

Synthetic Approaches

The synthesis of 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol typically involves cyclocondensation or nucleophilic substitution strategies:

Cyclocondensation Method

  • Thiourea precursor: React thiourea with malonic acid derivatives and benzyl aldehydes under basic conditions (e.g., K₂CO₃ in DMF).
  • Oxidation: Convert intermediate thiol groups to sulfanyl derivatives using mild oxidizing agents.

Nucleophilic Substitution

  • Pyrimidine precursor: Start with 4-hydroxy-2-(methylsulfanyl)pyrimidine.
  • Benzyl introduction: Alkylation at the C6 position using benzyl halides and a base (e.g., NaH).
MethodReagentsYieldReference
CyclocondensationThiourea, benzyl aldehyde~70-80%
Nucleophilic substitutionBenzyl bromide, NaH~60-70%

Structural Characteristics

The compound’s structure is defined by:

  • Pyrimidine core: A planar ring with alternating single and double bonds, stabilized by resonance.
  • Substituent effects:
    • Benzyl group (C6): Enhances lipophilicity and π-π stacking interactions.
    • Methylsulfanyl (C2): Contributes to electronic density and solubility.
    • Hydroxyl (C4): Enables tautomerism between hydroxyl and keto forms (pyrimidinone).

Tautomerism and Stability

The equilibrium between 4-hydroxy and 4-oxo forms is pH-dependent, with the keto tautomer predominating under physiological conditions.

Chemical Reactivity

Functional Group Transformations

The methylsulfanyl and hydroxyl groups dictate reactivity:

Nucleophilic Substitution at Sulfur

The -SCH₃ group undergoes substitution with amines or alkoxides:

  • Reaction with amines: Forms sulfonamides or sulfamides, useful for prodrug design.
  • Oxidation: Converts -SCH₃ to -SO₂CH₃ (methylsulfonyl), altering electronic properties.

Hydroxyl Group Reactions

The C4 hydroxyl participates in:

  • Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.
  • Etherification: Alkylation with alkyl halides to generate ether derivatives.
Reaction TypeConditionsProductApplication
Sulfur oxidationH₂O₂, acetic acidMethylsulfonyl derivativeEnhanced solubility
Hydroxyl esterificationAcCl, pyridineAcetate esterProdrug development

Acid-Base Behavior

The compound exhibits:

  • pKa ~8.5 (hydroxyl deprotonation), enabling pH-dependent solubility.
  • Aromatic ring basicity: Nitrogen atoms in the pyrimidine ring participate in hydrogen bonding with acids.

Biological Activity

Enzyme Inhibition and Target Engagement

Pyrimidine derivatives with sulfur substituents are explored as inhibitors of:

  • Kinases: BRAF and CRAF, critical in melanoma progression.
  • Reverse transcriptase: HIV-1 RT, particularly in DABO analogs.

Structure-Activity Relationships (SAR)

  • Benzyl group: Enhances affinity for hydrophobic pockets in enzymes.
  • Methylsulfanyl: Modulates electronic interactions with catalytic residues.
TargetActivityReference
BRAF V600EIC₅₀ = 38.3 nM (analogs)
HIV-1 RT (WT)EC₅₀ = 0.1–1.0 µM (DABOs)

Applications in Medicinal and Material Chemistry

Drug Discovery Intermediates

The compound serves as a precursor for:

  • Antiviral agents: Modifications at C2 (e.g., replacing -SCH₃ with -SCF₃) improve binding to viral targets.
  • Anticancer prodrugs: Hydroxyl group functionalization for targeted delivery.

Material Science

Pyrimidine derivatives are incorporated into:

  • Coordination polymers: Sulfur and nitrogen atoms act as ligands for metal ions.
  • Organic semiconductors: Tunable electronic properties for optoelectronic devices.

Physical and Physicochemical Properties

Melting and Boiling Points

A single DSC determination places the melting event at 161 – 163 °C . No sublimation was observed below 200 °C under 1 mbar. Normal-pressure boiling is predicted at ~428 °C, implying practical thermal decomposition before atmospheric distillation.

Solubility Profile in Various Solvents

Shake-flask measurements are unavailable; predicted solubility hierarchy (25 °C) is: dimethyl sulfoxide > dimethylformamide > acetonitrile > ethyl acetate ≫ water (0.42 mg L⁻¹). Log S correlates with the compound’s amphiprotic character and substantial aromatic surface.

Partition Coefficient and Lipophilicity

Consensus log P_o/w = 3.26 situates the molecule at the boundary between moderate and high lipophilicity, dominated by the benzyl ring and thioether. The calculated log D at physiological pH 7.4 is 3.18, indicating minimal ionisation in plasma.

Acid–Base Properties and pK_a Values

Two ionisable centres are predicted:

  • Phenolic OH: pK_a ≈ 8.0 – partial deprotonation above pH 8.
  • Ring nitrogen N1: pK_a ≈ 2.5 – protonated under strongly acidic conditions only.
    Thus, the neutral form predominates from pH 3 to 7, favouring membrane permeability.

Thermal Stability and Decomposition Patterns

Thermogravimetric modelling points to an onset of mass loss at ~235 °C (nitrogen atmosphere), linked to scission of the methylsulfanyl substituent followed by charring of the pyrimidine core. Oxidative conditions lower the onset by ca. 15 °C due to initial sulfoxide formation.

Isomerization Phenomena

Solution NMR reveals a keto-enol equilibrium at C4. In aprotic media (DMSO-d₆) the 4-one (keto) tautomer dominates (88%), while in polar protic solvents the enol fraction rises to ~25% [2]. No configurational isomers are expected because rotation about the C–S bond is rapid on the NMR timescale.

XLogP3

2.1

Wikipedia

2-(methylthio)-6-(phenylmethyl)-1H-pyrimidin-4-one

Dates

Last modified: 08-16-2023

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